molecular formula C20H22N4O B2544246 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide CAS No. 2034467-53-1

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Cat. No.: B2544246
CAS No.: 2034467-53-1
M. Wt: 334.423
InChI Key: AWSJAOOFKVBUKW-UHFFFAOYSA-N
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Description

“N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide” is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a propanamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, through cyclization reactions.

    Attachment of the pyridine ring: Using cross-coupling reactions like Suzuki or Heck coupling to attach the pyridine ring to the pyrazole.

    Formation of the propanamide group: Introducing the propanamide group through amide bond formation, possibly using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry, automated synthesis, and stringent purification processes like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include oxidized derivatives, reduced amines, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act on cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(p-tolyl)propanamide: A similar compound with a para-tolyl group instead of an ortho-tolyl group.

    N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(m-tolyl)propanamide: A similar compound with a meta-tolyl group.

Uniqueness

The specific arrangement of the ortho-tolyl group in “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide” might confer unique steric and electronic properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

3-(2-methylphenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-12-16-7-9-19(21-11-16)18-13-23-24(2)14-18/h3-7,9,11,13-14H,8,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSJAOOFKVBUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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